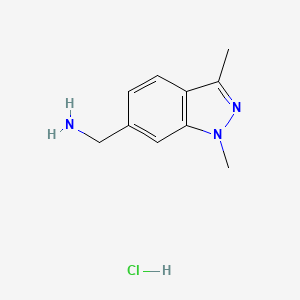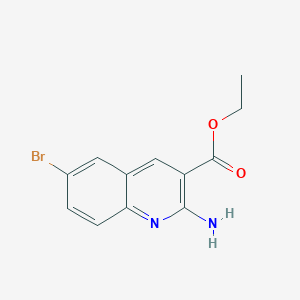![molecular formula C12H10N2O2 B13682464 2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)
2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a furyl group at the 2-position and a methoxy group at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable furyl-containing aldehyde or ketone. One common method is the reaction of 2-aminopyridine with 2-furylcarboxaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products
Oxidation: Formation of this compound-3-one.
Reduction: Formation of 2-(2-furyl)-7-methoxy-1,2-dihydroimidazo[1,2-a]pyridine.
Substitution: Formation of halogenated derivatives such as 2-(2-furyl)-7-methoxy-3-bromoimidazo[1,2-a]pyridine.
Wissenschaftliche Forschungsanwendungen
2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Studied for its antimicrobial and antiviral properties.
Industrial Applications: Potential use in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways essential for cell growth and survival. This inhibition can lead to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Furyl)imidazo[1,2-a]pyridine: Lacks the methoxy group at the 7-position.
7-Methoxyimidazo[1,2-a]pyridine: Lacks the furyl group at the 2-position.
2-(2-Furyl)-7-chloroimidazo[1,2-a]pyridine: Has a chloro group instead of a methoxy group at the 7-position.
Uniqueness
2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the furyl and methoxy groups, which can influence its electronic properties and reactivity. This combination of substituents can enhance its biological activity and make it a valuable scaffold for drug development .
Eigenschaften
Molekularformel |
C12H10N2O2 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
2-(furan-2-yl)-7-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H10N2O2/c1-15-9-4-5-14-8-10(13-12(14)7-9)11-3-2-6-16-11/h2-8H,1H3 |
InChI-Schlüssel |
CCLZSNGNNMKMTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)
![Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13682412.png)
![5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13682416.png)




![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)


![(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid](/img/structure/B13682472.png)

